molecular formula C12H15NO3 B14338689 Benzene, 1-(1-butoxyethenyl)-4-nitro- CAS No. 109125-23-7

Benzene, 1-(1-butoxyethenyl)-4-nitro-

Cat. No.: B14338689
CAS No.: 109125-23-7
M. Wt: 221.25 g/mol
InChI Key: UIGZZQSVUFPUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-(1-butoxyethenyl)-4-nitro-: is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a butoxyethenyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-butoxyethenyl)-4-nitro- typically involves the nitration of a suitable precursor, followed by the introduction of the butoxyethenyl group. One common method involves the nitration of 1-butoxyethenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: Industrial production of Benzene, 1-(1-butoxyethenyl)-4-nitro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(1-butoxyethenyl)-4-nitro- can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in Benzene, 1-(1-butoxyethenyl)-4-nitro- can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Electrophilic reagents such as halogens, sulfonic acids, and nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-(1-butoxyethenyl)-4-nitro- is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties. Research in this area is ongoing to identify new therapeutic agents.

Medicine: In medicinal chemistry, Benzene, 1-(1-butoxyethenyl)-4-nitro- and its derivatives are investigated for their potential as drug candidates. The presence of the nitro group can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it suitable for various chemical processes in the manufacturing sector.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-butoxyethenyl)-4-nitro- depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The molecular targets and pathways involved in these effects are subjects of ongoing research.

Comparison with Similar Compounds

    2-Butoxyethanol: An organic compound with a similar butoxy group but lacking the nitro group. It is used as a solvent and has different chemical properties.

    Nitrobenzene: A simpler nitro compound without the butoxyethenyl group. It is used in the production of aniline and other chemicals.

Uniqueness: Benzene, 1-(1-butoxyethenyl)-4-nitro- is unique due to the combination of the nitro and butoxyethenyl groups

Properties

CAS No.

109125-23-7

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(1-butoxyethenyl)-4-nitrobenzene

InChI

InChI=1S/C12H15NO3/c1-3-4-9-16-10(2)11-5-7-12(8-6-11)13(14)15/h5-8H,2-4,9H2,1H3

InChI Key

UIGZZQSVUFPUFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.